环丁-1-烯-1-羧酸乙酯

描述

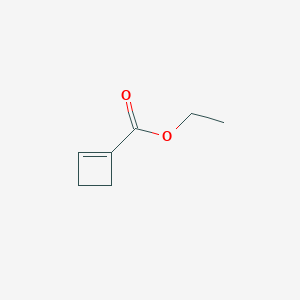

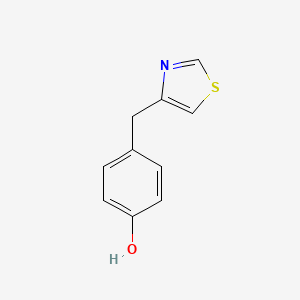

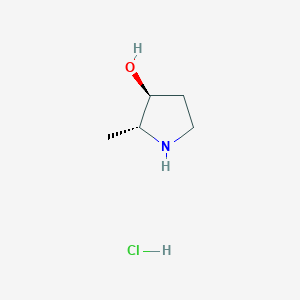

Ethyl cyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .

Synthesis Analysis

The synthesis of cyclobutane-containing compounds like Ethyl cyclobut-1-ene-1-carboxylate has seen significant advancements in recent years . Various strategies for the construction of cyclobutane rings have emerged, focusing on disconnection tactics employed to forge the four-membered rings .Molecular Structure Analysis

The molecular structure of Ethyl cyclobut-1-ene-1-carboxylate consists of a cyclobutene ring attached to a carboxylate group . The InChI code for this compound is 1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl cyclobut-1-ene-1-carboxylate has a molecular weight of 126.16 . The compound should be stored at temperatures below -10 degrees Celsius .科学研究应用

遗传毒性和致突变性研究

1-乙基-1-亚硝基脲 (ENU) 遗传毒性:ENU 是一种相关的乙基化剂,其遗传毒性作用已被研究,它会导致各种遗传系统发生突变,并诱发哺乳动物肿瘤。这突出了乙基衍生物在遗传和癌症研究中的潜力 (Shibuya & Morimoto, 1993).

农业中的乙烯抑制

1-甲基环丙烯 (1-MCP) 应用:1-MCP 是一种乙烯感知抑制剂,其延长货架期和保持水果和蔬菜质量的能力已得到广泛研究,这强调了乙烯抑制剂在农业科学中的重要性 (Watkins, 2006).

乙烯和植物生长

ACC 在植物生物学中的作用:1-氨基环丙烷-1-羧酸 (ACC) 是乙烯的前体,对其的研究揭示了它在植物生物学中被低估的重要性,这表明乙烯相关化合物在增强植物生长和胁迫反应中具有潜在应用 (Van de Poel & Van Der Straeten, 2014).

生物碱和生物活性

含环丁烷的生物碱:对含环丁烷的生物碱的研究展示了广泛的生物活性,包括抗菌和抗肿瘤特性,这表明环丁烷衍生物(如环丁-1-烯-1-羧酸乙酯)在药物发现中的潜力 (Sergeiko et al., 2008).

食品和饮料安全

食品和饮料中的乙基氨基甲酸酯:对乙基氨基甲酸酯(一种与环丁-1-烯-1-羧酸乙酯相关的化合物)的综述讨论了它的存在和健康影响,强调了食品和饮料行业中化学安全的重要性 (Weber & Sharypov, 2009).

安全和危害

未来方向

属性

IUPAC Name |

ethyl cyclobutene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKIUDLHMPRWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300645 | |

| Record name | Ethyl 1-cyclobutene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181941-46-8 | |

| Record name | Ethyl 1-cyclobutene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181941-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-cyclobutene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-5-carboxaldehyde, 6-chloro-](/img/structure/B3420236.png)

![(1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3420264.png)

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B3420273.png)

![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)